
ML 145
Descripción general
Descripción
ML 145 es un antagonista selectivo para el receptor huérfano GPR35, que es un receptor acoplado a proteína G. Este compuesto es conocido por su alta selectividad, siendo más de 1000 veces más selectivo para GPR35 en comparación con GPR55 . El nombre químico de this compound es ácido 2-hidroxi-4-[4-(5Z)-5-[(E)-2-metil-3-fenilprop-2-enilideno]-4-oxo-2-sulfanylideno-1,3-tiazolidin-3-il]butanoylamino]benzoico .
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Drug Discovery and Development
- Target Identification : ML 145 serves as a valuable tool for identifying the biological roles of GPR35 in various disease models. Its selective antagonistic properties allow researchers to elucidate the receptor's function in cellular signaling pathways.
- Lead Compound for Novel Therapeutics : Due to its specificity, this compound can be used as a lead compound for developing new drugs aimed at conditions such as chronic pain, metabolic disorders, and inflammatory diseases.
2. In Vivo Studies
- Animal Models : this compound has been utilized in various animal studies to assess its impact on pain response and inflammation. For instance, studies have shown that inhibition of GPR35 can modulate nociceptive pathways, suggesting potential applications in analgesic therapies.
- Metabolic Research : Research indicates that GPR35 may play a role in glucose metabolism and insulin sensitivity. This compound's application in metabolic studies could provide insights into its therapeutic potential for diabetes and obesity.
3. Mechanistic Studies
- Signal Transduction Pathways : The use of this compound allows researchers to dissect the signaling mechanisms activated by GPR35. Understanding these pathways can lead to insights into how modulating this receptor could influence various physiological processes.
- Pharmacological Profiling : this compound can be employed to evaluate the pharmacological profiles of other compounds targeting GPR35, aiding in the identification of synergistic effects or potential side effects.
Case Studies
Mecanismo De Acción
ML 145 ejerce sus efectos uniéndose selectivamente al receptor GPR35, bloqueando así su activación por ligandos endógenos. Esta acción antagonista evita las vías de señalización descendentes asociadas con la activación de GPR35, que pueden influir en varios procesos celulares . Los objetivos moleculares y las vías involucradas incluyen la inhibición de las cascadas de señalización mediadas por GPR35, que pueden afectar la proliferación celular, la migración y otras funciones.
Métodos De Preparación
La síntesis de ML 145 implica varios pasos, incluida la formación del anillo de tiazolidinona y la funcionalización posterior. . Las condiciones de reacción a menudo implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza.
Análisis De Reacciones Químicas
ML 145 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: this compound puede reducirse para formar diferentes productos, dependiendo de los agentes reductores utilizados.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
ML 145 es único debido a su alta selectividad para el receptor GPR35 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
Antagonistas de GPR55: Estos compuestos se dirigen al receptor GPR55 pero son menos selectivos en comparación con this compound.
Otros antagonistas de GPR35: Si bien existen otros antagonistas para GPR35, this compound destaca por su alta selectividad y potencia
Actividad Biológica
ML 145 is a selective antagonist for the GPR35 receptor, a member of the G protein-coupled receptor (GPCR) family. This compound has garnered attention for its potential therapeutic applications across various biological contexts, particularly in metabolic disorders and cancer. The following sections outline the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound operates primarily as an antagonist at the GPR35 receptor, exhibiting a high selectivity profile. The compound has an IC50 value of approximately 20.1 nM, indicating its potency in inhibiting GPR35 activity while being over 1000-fold more selective than antagonists for other related receptors such as GPR55 .
Table 1: Selectivity and Potency of this compound
Compound | Target Receptor | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
This compound | GPR35 | 20.1 | >1000 (vs GPR55) |
1. Role in Metabolic Disorders
Research indicates that GPR35 plays a significant role in metabolic regulation. In studies involving animal models, the inhibition of GPR35 by this compound has been linked to improvements in metabolic parameters such as glucose metabolism and insulin sensitivity. For instance, mice treated with this compound exhibited reduced body weight and improved glucose tolerance compared to controls .
Case Study: Effects on Glucose Metabolism
A study evaluated the effects of this compound on glucose metabolism in db/db mice. The results demonstrated that treatment with this compound led to:
- Decreased fasting blood glucose levels
- Improved glucose tolerance as assessed by glucose clamp experiments
- Reduction in body weight and food intake
These findings suggest that antagonism of GPR35 by this compound may provide a novel therapeutic approach for managing type 2 diabetes and related metabolic disorders .
2. Implications in Cancer Biology
This compound's role extends into oncology, where it has been shown to influence cancer cell survival and proliferation. Specifically, miR-145 has been identified as a critical regulator of various oncogenic pathways.
Table 2: Targets of miR-145 in Cancer Biology
Target Gene | Function | Impact of miR-145 |
---|---|---|
SMAD3 | TGF-beta signaling pathway | Downregulation |
DR5 | Apoptosis regulation | Downregulation |
BRCA2 | DNA repair | Downregulation |
Studies have indicated that miR-145 can downregulate these target genes, thereby influencing cancer cell survival and contributing to processes such as epithelial-to-mesenchymal transition (EMT) . The modulation of these pathways by this compound may offer insights into its potential use as an adjunct therapy in cancer treatment.
Clinical Relevance
The clinical implications of this compound are underscored by its association with various pathophysiological conditions. Elevated levels of miR-145 have been correlated with decreased risks of venous thromboembolism (VTE), suggesting that targeting this pathway could be beneficial in preventing thrombotic events .
Case Study: miR-145 and VTE Risk
In a cohort study involving over 2000 participants, high plasma levels of miR-145 were associated with a significant reduction in VTE risk:
- Participants in the highest quartile of miR-145 levels had a 49% lower risk of developing VTE compared to those in the lowest quartile (HR: 0.51; CI: 0.38-0.68) .
This protective role highlights the potential for therapeutic strategies aimed at modulating miR-145 activity through compounds like this compound.
Propiedades
IUPAC Name |
2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMYJWNXSFLKQ-QIROLCGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of ML-145?
A1: ML-145 is a potent and selective antagonist of GPR35. [, ]
Q2: How does ML-145 interact with GPR35?
A2: ML-145 acts as a competitive antagonist, binding to GPR35 and blocking the effects of agonists like cromolyn disodium and zaprinast. [] Interestingly, while ML-145 demonstrates competitive antagonism against both zaprinast and pamoic acid, another antagonist, CID-2745687, displays a non-competitive mechanism against pamoic acid. [] This suggests distinct binding sites or mechanisms of action for different GPR35 agonists.
Q3: What are the downstream effects of GPR35 antagonism by ML-145?
A3: Antagonism of GPR35 by ML-145 has been shown to inhibit:
- Vascular smooth muscle cell (VSMC) migration: This effect appears to be mediated through the RhoA/Rho kinase signaling pathway. []
- Endothelial cell (EC) proliferation: ML-145 blocks the stimulatory effect of GPR35 agonists on EC proliferation. []
- Hypertension and related end-organ damage: In a rodent model, ML-145 mitigated the exacerbated hypertension and end-organ damage induced by GPR35 agonism. []
Q4: What is the molecular formula and weight of ML-145?
A4: While the provided research excerpts do not explicitly state the molecular formula and weight of ML-145, these can be determined from its chemical name (2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid) and publicly available chemical databases.
Q5: Are there known structural analogs of ML-145 with different GPR35 activity?
A5: The research mentions CID-2745687, another GPR35 antagonist. While both compounds block human GPR35, they exhibit different modes of action, suggesting that structural variations can impact how these antagonists interact with GPR35. [] Additionally, the identification of novel GPR35 agonists with varying species selectivity [] further supports the potential for structural modification to influence GPR35 activity.
Q6: Does ML-145 demonstrate species selectivity in its antagonism of GPR35?
A6: Yes, ML-145 exhibits high selectivity for the human GPR35 ortholog. It does not effectively antagonize GPR35 in rodent models. [] This highlights the importance of careful ligand selection when studying GPR35 in different species.
Q7: What in vitro models have been used to study the effects of ML-145?
A7: Researchers have employed several in vitro models, including:
- Scratch-wound assays: To assess the impact of ML-145 on vascular smooth muscle cell migration. []
- MTS and BrdU assays: To evaluate the effect of ML-145 on endothelial cell proliferation. []
- β-arrestin recruitment and G protein-dependent assays: To characterize the pharmacological activity of ML-145 at different GPR35 orthologs. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.